2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one

Description

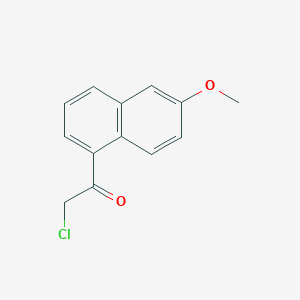

Structure

3D Structure

Properties

CAS No. |

650626-15-6 |

|---|---|

Molecular Formula |

C13H11ClO2 |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone |

InChI |

InChI=1S/C13H11ClO2/c1-16-10-5-6-11-9(7-10)3-2-4-12(11)13(15)8-14/h2-7H,8H2,1H3 |

InChI Key |

XSXGLIZLSLALTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-methoxynaphthalen-1-yl)ethanone. This can be achieved through the reaction of 1-(6-methoxynaphthalen-1-yl)ethanone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanones.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one has been explored as a potential lead compound for drug development. Its unique structure allows for various modifications that can enhance pharmacological properties. The compound is being investigated for:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

- Anticancer Properties : Due to its ability to interact with biological targets, this compound is being studied for potential anticancer effects.

Biological Studies

Research has utilized this compound in various biological contexts:

- Biocatalysis : Studies involving Candida parapsilosis have demonstrated the use of related compounds to track biotransformation processes within cells. The fluorescent properties of derivatives allow for real-time monitoring of metabolic reactions .

- Mechanistic Studies : As an electrophile, this compound can react with nucleophilic sites on proteins or other biomolecules, potentially leading to modifications that alter protein function or inhibit enzymatic activity.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it useful as an intermediate in the synthesis of complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(6-methoxynaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of protein function or the inhibition of enzymatic activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Research Findings and Challenges

- Structural Characterization : Crystallographic tools like SHELXL and ORTEP-III are critical for confirming molecular geometry and substituent orientation .

- Synthetic Challenges : Selective demethylation (e.g., using AlCl₃, as in ) or regioselective substitution on polyaromatic systems requires precise control .

- Biological Data Gaps : While the target compound’s bioactivity remains unstudied, analogues like 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one demonstrate antiproliferative effects in preliminary assays .

Biological Activity

2-Chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one is a chlorinated ketone compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group and a methoxynaphthalene substituent, suggests various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₁ClO₂

- Molar Mass : 234.68 g/mol

- CAS Number : 93617-05-1

The presence of the methoxy group enhances lipophilicity, potentially influencing its interactions with biological systems.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of methoxynaphthalene have shown significant anti-proliferative activity against various cancer cell lines:

| Compound | Cancer Cell Lines | IC50 (μM) |

|---|---|---|

| 9h | A549 | 5.1 ± 0.01 |

| HepG2 | 7.3 ± 0.21 | |

| MCF-7 | 4.3 ± 0.33 | |

| HGC-27 | 9.2 ± 0.24 | |

| HeLa | >50 |

The compound 9h , a derivative involving the methoxy group from naphthalene, exhibited potent anti-proliferative activity and induced cell cycle arrest at the G2-M phase in HGC-27 cells . The mechanism of action appears to involve apoptosis, as indicated by the cleavage of PARP in treated cells .

The mechanisms through which this compound exerts its biological effects may include:

- Cell Cycle Arrest : Studies indicate that certain derivatives can halt the cell cycle at specific phases, contributing to their anticancer effects.

- Apoptosis Induction : The ability to induce apoptotic pathways is crucial for the effectiveness of anticancer agents.

Case Studies and Research Findings

Several case studies and research articles have explored the biological activity of compounds related to or derived from this compound:

- Study on Antitumor Activity : A series of novel compounds were synthesized based on methoxynaphthalene derivatives, with some exhibiting significant anti-tumor activity against multiple cancer cell lines .

- Antimicrobial Studies : While specific data on the antimicrobial efficacy of this compound are sparse, related chlorinated naphthalene derivatives have been documented to possess antimicrobial properties .

Q & A

Q. Q1. What are the standard synthetic routes for 2-chloro-1-(6-methoxynaphthalen-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Friedel-Crafts acylation of 6-methoxynaphthalene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-chlorination .

- Solvent selection : Dichloromethane or toluene is preferred to stabilize intermediates and dissolve aromatic substrates .

- Work-up : Acidic quenching followed by recrystallization (e.g., using ethanol or methanol) ensures purity .

Example Protocol:

Dissolve 6-methoxynaphthalene (1 equiv.) in anhydrous dichloromethane.

Add chloroacetyl chloride (1.2 equiv.) dropwise under nitrogen.

Introduce AlCl₃ (1.5 equiv.) gradually at 0°C.

Stir for 12 hours, quench with ice-cold HCl, extract, and recrystallize.

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, chloroacetyl at C1 of naphthalene) .

- FT-IR : Detect carbonyl (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- Chromatography : HPLC or GC-MS to verify >95% purity .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement .

Q. Q3. How do electronic effects of the methoxy and chloro substituents influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The methoxy group at C6 is electron-donating, activating the naphthalene ring for electrophilic attacks, while the chloro group on the ethanone moiety is electron-withdrawing, enhancing electrophilicity at the carbonyl carbon. This dual effect enables:

- Nucleophilic substitution : Amines or thiols displace the chloro group under mild basic conditions (e.g., K₂CO₃ in DMF) .

- Competing pathways : Steric hindrance from the naphthalene system may favor SN1 over SN2 mechanisms in polar solvents .

Experimental Design:

- Compare reaction rates with/without methoxy substituents using kinetic studies (e.g., UV-Vis monitoring).

- Use DFT calculations to map electron density distributions .

Q. Q4. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .

- Structural analogs : Compare with 2-chloro-1-(4-methoxyphenyl)ethanone, noting that naphthalene’s planar structure enhances DNA intercalation potential .

- Metabolic stability : Use hepatic microsome assays to assess degradation pathways .

Case Study:

- Contradiction : One study reports antifungal activity (IC₅₀ = 10 µM), while another shows no effect.

- Resolution : Test under identical conditions (pH, temperature) and verify compound stability in assay media .

Q. Q5. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding to biological targets (e.g., cytochrome P450 enzymes or kinase domains) .

- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with activity data to prioritize synthetic targets .

Example Workflow:

Generate 3D structure using PubChem data (CID: [Insert]) .

Dock into CYP3A4 active site (PDB: 1TQN) to assess metabolic liability.

Modify substituents (e.g., replace methoxy with trifluoromethoxy) to enhance binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.